molecular formula C11H13NO4 B1269346 4-[2-(Acetylamino)ethoxy]benzoic acid CAS No. 297137-62-3

4-[2-(Acetylamino)ethoxy]benzoic acid

Cat. No. B1269346
CAS RN: 297137-62-3
M. Wt: 223.22 g/mol
InChI Key: RARYSZHXJOYKDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of similar benzoic acid derivatives has been extensively studied using techniques such as X-ray crystallography, revealing details like dihedral angles between aromatic rings and the formation of acid-acid dimers in the crystal structure. For example, the structure of 4-methyl-2-(o-tolylamino)benzoic acid was elucidated, showing significant molecular twisting and dimer formation (C. Liu & S. Long, 2023).

Scientific Research Applications

  • Influenza Neuraminidase Inhibitors : A study by Brouillette et al. (1999) discussed the design of benzoic acid inhibitors of influenza neuraminidase, featuring a cyclic substitution for the N-acetyl grouping. This approach provided new opportunities for evolving more potent benzoic acid inhibitors for influenza treatment (Brouillette et al., 1999).

  • Cardiotropic Action : Ivkin and Karpov (2022) conducted preclinical studies on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), demonstrating its pronounced cardiotropic effect and positive safety profile, justifying its advancement to phase I clinical trials (Ivkin & Karpov, 2022).

  • Synthesis of α-Ketoamide Derivatives : El-Faham et al. (2013) explored the use of OxymaPure/DIC in the synthesis of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoic acid ester derivatives. This study demonstrated a superior approach in terms of purity and yield for synthesizing these compounds (El‐Faham et al., 2013).

  • Anticoccidial Activity : Research by Rogers et al. (1964) showed the anticoccidial activity of 4-amino-2-ethoxybenzoic acid and related compounds, indicating their potential use in treating parasitic infections (Rogers et al., 1964).

  • Antiparasitic Drug Development : Neres et al. (2007) investigated benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, providing new leads for antiparasitic drug development without relying on the complex sialic acid structure (Neres et al., 2007).

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “4-[2-(Acetylamino)ethoxy]benzoic acid”. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

properties

IUPAC Name

4-(2-acetamidoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYSZHXJOYKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349776
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Acetylamino)ethoxy]benzoic acid

CAS RN

297137-62-3
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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